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Compound Name:
6-methyl-3-(piperidin-4-yl)-1H-

indole

Cat. No.: B124791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic compounds with a wide range of biological activities.

The strategic placement of substituents on the indole ring can significantly modulate the

pharmacological properties of these molecules. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of 6-methyl-indole derivatives, focusing on their

anticancer and antimicrobial activities. Experimental data is presented to highlight the impact of

the 6-methyl group and other substitutions on biological efficacy.

Anticancer Activity: Targeting Tubulin and Kinases
6-Methyl-indole derivatives have emerged as promising anticancer agents, primarily through

their ability to inhibit tubulin polymerization and modulate the activity of key kinases involved in

cancer cell proliferation and survival.

Tubulin Polymerization Inhibition

A series of 3-aroyl-1H-indole derivatives have been investigated for their ability to inhibit tubulin

polymerization. The position of substituents on the indole ring plays a crucial role in their

cytotoxic activity. Notably, compounds with a heterocyclic ring at the 6- or 7-position of the

indole scaffold have demonstrated potent inhibition of tubulin polymerization and cancer cell

growth.[1][2]
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Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 6-substituted indole derivatives

against various cancer cell lines.

Comp
ound
ID

R1 R2 R3
MCF-7
(Breas
t)

A549
(Lung)

HCT-
116
(Colon
)

MDA-
MB-
231
(Breas
t)

Refere
nce

1a H H H >10 >10 >10 >10 [3]

1b 6-CH3 H H 5.2 7.8 6.5 8.1 [3]

1c H 5-Cl H 2.1 3.5 2.9 4.2 [4]

1d 6-CH3 5-Cl H 1.5 2.4 1.9 2.8 [3]

2a H H 3-aroyl 0.35 0.51 0.42 0.68 [1]

2b

6-

heteroc

yclyl

H 3-aroyl 0.15 0.22 0.18 0.29 [1]

Kinase Inhibition

Indole derivatives are also known to be effective kinase inhibitors. The introduction of a methyl

group at the 6-position, often in combination with other substitutions, can enhance inhibitory

activity against specific kinases like EGFR and VEGFR-2, which are crucial for tumor

angiogenesis and growth.[5][6]

Table 2: Comparative kinase inhibitory activity (IC50, µM) of 6-methyl-indole derivatives.
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Compound
ID

Target
Kinase

R1 R2 IC50 (µM) Reference

3a EGFR H H 1.25 [5]

3b EGFR 6-CH3 H 0.89 [5]

4a VEGFR-2 H 4-Cl-phenyl 0.56 [5]

4b VEGFR-2 6-CH3 4-Cl-phenyl 0.31 [5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Cancer cells (A549, HCT-116, HepG2) are seeded in 96-well plates at a

density of 5x10^3 cells/well and incubated for 24 hours.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for 48 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates

are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value is calculated as the concentration of the compound that causes 50%

inhibition of cell growth.

In Vitro Kinase Inhibition Assay

Reaction Mixture: The assay is performed in a final volume of 100 µL containing the kinase,

substrate, ATP, and the test compound in a reaction buffer.

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a

specified time (e.g., 60 minutes).
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Detection: The amount of phosphorylated substrate is quantified using methods such as

ELISA, fluorescence polarization, or radiometric assays.

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition

versus the logarithm of the inhibitor concentration.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway targeted by 6-methyl-indole

derivatives that act as kinase inhibitors, leading to the inhibition of cancer cell proliferation.
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Caption: Kinase inhibition by 6-methyl-indole derivatives.
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Antimicrobial Activity
Indole derivatives, including those with a 6-methyl substitution, have demonstrated notable

activity against a range of microbial pathogens, including methicillin-resistant Staphylococcus

aureus (MRSA). The presence and position of substituents on the indole core are critical for

their antibacterial and antifungal efficacy.

Structure-Activity Relationship

Studies on indole-based compounds have shown that substitutions at various positions of the

indole ring can significantly influence their antimicrobial properties. For instance, the

introduction of a methyl group at the 6-position has been explored in various scaffolds. While

some studies focus on broader classes of indole derivatives, the data suggests that lipophilicity

and electronic effects imparted by substituents like the methyl group can be beneficial for

activity.[7][8]

Table 3: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of 6-methyl-indole

derivatives against various microbial strains.

Comp
ound
ID

R1 R2
S.
aureus

MRSA E. coli
C.
albica
ns

C.
krusei

Refere
nce

5a H H 12.5 25 50 25 12.5 [7]

5b 6-CH3 H 6.25 12.5 25 12.5 6.25 [7]

6a (3d) H
1,2,4-

triazole
6.25 3.125 12.5 6.25 3.125 [7]

6b 6-CH3
1,2,4-

triazole
3.125 3.125 6.25 3.125 3.125 [7]
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Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth

overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5

CFU/mL).

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

MIC Reading: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the

antimicrobial activity of novel 6-methyl-indole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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